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For Researchers, Scientists, and Drug Development Professionals

Introduction
O-Demethyl Lenvatinib hydrochloride is a primary metabolite of Lenvatinib, a multi-targeted

tyrosine kinase inhibitor approved for the treatment of various cancers, including thyroid, renal

cell, and hepatocellular carcinoma.[1][2] Lenvatinib and its metabolites, including O-Demethyl

Lenvatinib, exert their therapeutic effects by inhibiting several receptor tyrosine kinases (RTKs)

implicated in pathogenic angiogenesis, tumor growth, and cancer progression.[1][2][3] This

reference standard is intended for research and analytical purposes to enable the accurate

identification, quantification, and biological characterization of this active metabolite.

O-Demethyl Lenvatinib, along with other metabolites, has been shown to be pharmacologically

active, inhibiting the proliferation of human umbilical vein endothelial cells (HUVECs) in vitro.[4]

Understanding the specific activity and pharmacokinetic profile of O-Demethyl Lenvatinib is

crucial for a comprehensive understanding of Lenvatinib's overall mechanism of action and for

the development of new therapeutic strategies.
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Property Value

Chemical Name

4-[3-chloro-4-

(cyclopropylcarbamoylamino)phenoxy]-7-

hydroxyquinoline-6-carboxamide hydrochloride

Molecular Formula C₂₀H₁₈Cl₂N₄O₄

Molecular Weight 449.29 g/mol

CAS Number 417717-04-5 (free base)

Appearance White to off-white solid

Solubility Soluble in DMSO

Biological Activity and Mechanism of Action
O-Demethyl Lenvatinib is an active metabolite of Lenvatinib and is expected to share a similar

mechanism of action.[4] Lenvatinib is a potent inhibitor of multiple receptor tyrosine kinases,

including Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3),

Fibroblast Growth Factor Receptors (FGFR1, FGFR2, FGFR3, FGFR4), Platelet-Derived

Growth Factor Receptor alpha (PDGFRα), KIT, and RET.[1][2][3] The inhibition of these

signaling pathways disrupts tumor angiogenesis, proliferation, and survival.

While direct comparative potency data for O-Demethyl Lenvatinib is limited in publicly available

literature, its parent compound, Lenvatinib, has demonstrated significant inhibitory activity

against key kinases.

Table 1: Kinase Inhibitory Profile of Lenvatinib (Parent Compound)
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Target Kinase IC₅₀ / Kᵢ (nM)

VEGFR1 (Flt-1) 1.3 (Kᵢ)

VEGFR2 (KDR) 0.74 (Kᵢ)

VEGFR3 (Flt-4) 0.71 (Kᵢ)

FGFR1 22 (Kᵢ)

FGFR2 8.2 (Kᵢ)

FGFR3 15 (Kᵢ)

RET 1.5 (Kᵢ)

KIT 11 (Kᵢ)

VEGFR2 (in cells) 3.0 (IC₅₀)

VEGFR3 (in cells) 2.3 (IC₅₀)

Data sourced from publicly available literature on Lenvatinib.[3][5]

Researchers using the O-Demethyl Lenvatinib hydrochloride reference standard are

encouraged to perform dose-response studies to determine its specific potency in their

experimental systems.

Signaling Pathway
The primary mechanism of action of Lenvatinib and its active metabolites involves the inhibition

of key signaling pathways that drive tumor growth and angiogenesis. The diagram below

illustrates the targeted pathways.
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Caption: Lenvatinib Signaling Pathway Inhibition.

Experimental Protocols
Handling and Storage of Reference Standard

Storage of Solid Compound: Store the solid O-Demethyl Lenvatinib hydrochloride
reference standard at -20°C for long-term storage.

Preparation of Stock Solutions:

Prepare a stock solution in 100% Dimethyl Sulfoxide (DMSO). For example, to prepare a

10 mM stock solution, dissolve 4.49 mg of the compound in 1 mL of DMSO.

Sonicate if necessary to ensure complete dissolution.
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Storage of Stock Solutions: Aliquot the stock solution into smaller volumes to avoid repeated

freeze-thaw cycles. Store the aliquots at -80°C.

In Vitro Cell Proliferation Assay
This protocol provides a general guideline for assessing the anti-proliferative activity of O-
Demethyl Lenvatinib hydrochloride on a cancer cell line of interest.

1. Seed Cells
Plate cells in a 96-well plate

and incubate overnight.

2. Prepare Drug Dilutions
Prepare a serial dilution of
O-Demethyl Lenvatinib HCl

in culture medium.

3. Treat Cells
Replace medium with drug-containing

medium and incubate for 72 hours.

4. Add Viability Reagent
Add CCK-8 or MTT reagent

to each well.

5. Measure Absorbance
Incubate and measure absorbance

using a microplate reader.

6. Data Analysis
Calculate cell viability and
determine the IC50 value.

Click to download full resolution via product page

Caption: Workflow for Cell Proliferation Assay.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b10854538?utm_src=pdf-body
https://www.benchchem.com/product/b10854538?utm_src=pdf-body
https://www.benchchem.com/product/b10854538?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10854538?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

Cancer cell line of interest (e.g., HuH-7 for hepatocellular carcinoma)

Complete culture medium

O-Demethyl Lenvatinib hydrochloride stock solution (10 mM in DMSO)

96-well cell culture plates

Cell viability reagent (e.g., CCK-8 or MTT)

Microplate reader

Procedure:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere

overnight.

Prepare serial dilutions of O-Demethyl Lenvatinib hydrochloride in complete culture

medium from the stock solution. It is recommended to test a wide range of concentrations

(e.g., 0.01 µM to 100 µM) to determine the IC₅₀ value. Ensure the final DMSO concentration

is below 0.5% to avoid solvent toxicity.

Remove the existing medium from the wells and replace it with 100 µL of the medium

containing the different concentrations of the compound. Include a vehicle control (medium

with the same concentration of DMSO).

Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

Add 10 µL of CCK-8 or MTT reagent to each well and incubate for 1-4 hours according to the

manufacturer's instructions.

Measure the absorbance at the appropriate wavelength using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-

response curve to determine the IC₅₀ value.
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Western Blot Analysis of VEGFR2 Phosphorylation
This protocol can be used to assess the inhibitory effect of O-Demethyl Lenvatinib
hydrochloride on the phosphorylation of VEGFR2 in endothelial cells.

Materials:

Human Umbilical Vein Endothelial Cells (HUVECs)

Endothelial cell growth medium

Recombinant human VEGF

O-Demethyl Lenvatinib hydrochloride stock solution (10 mM in DMSO)

Lysis buffer

Primary antibodies (anti-phospho-VEGFR2, anti-total-VEGFR2, anti-GAPDH)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Culture HUVECs to near confluency and then serum-starve them overnight.

Pre-treat the cells with various concentrations of O-Demethyl Lenvatinib hydrochloride
(e.g., 10 nM, 100 nM, 1 µM) for 2 hours.

Stimulate the cells with recombinant human VEGF (e.g., 50 ng/mL) for 10-15 minutes.

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

Determine the protein concentration of the lysates.

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

Block the membrane and incubate with primary antibodies overnight at 4°C.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b10854538?utm_src=pdf-body
https://www.benchchem.com/product/b10854538?utm_src=pdf-body
https://www.benchchem.com/product/b10854538?utm_src=pdf-body
https://www.benchchem.com/product/b10854538?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10854538?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wash the membrane and incubate with the HRP-conjugated secondary antibody.

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Quantify the band intensities and normalize the levels of phosphorylated VEGFR2 to total

VEGFR2 and the loading control (GAPDH).

Analytical Method: Quantification by LC-MS/MS
This section provides a summary of a published method for the quantification of O-Demethyl

Lenvatinib (M2) in human plasma.

Table 2: LC-MS/MS Parameters for O-Demethyl Lenvatinib Quantification

Parameter Condition

Chromatography

LC System Agilent 1290 Infinity LC system

Column Waters XBridge C18 (2.1 x 50 mm, 3.5 µm)

Mobile Phase
Isocratic: 10% Acetonitrile, 90% Water with

0.1% Formic Acid

Flow Rate 0.4 mL/min

Column Temperature 40°C

Injection Volume 5 µL

Mass Spectrometry

MS System AB Sciex Triple Quad 5500

Ionization Mode Electrospray Ionization (ESI), Positive

MRM Transition
To be determined empirically for O-Demethyl

Lenvatinib

Calibration Range 0.1 - 100 ng/mL
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This is an example protocol based on similar analyses. The specific MRM transition for O-
Demethyl Lenvatinib hydrochloride should be optimized by the end-user.

1. Sample Preparation
Protein precipitation of plasma

samples with acetonitrile.

2. LC Separation
Inject the supernatant onto the

C18 column for chromatographic separation.

3. MS/MS Detection
Ionize the analyte and detect the

specific parent-daughter ion transition.

4. Quantification
Generate a calibration curve and

quantify the analyte concentration.

Click to download full resolution via product page

Caption: LC-MS/MS Quantification Workflow.

Disclaimer
This document is intended for research use only. The protocols provided are general guidelines

and may require optimization for specific experimental conditions and cell lines. It is the

responsibility of the end-user to validate all procedures and ensure compliance with all

applicable safety and regulatory guidelines.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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